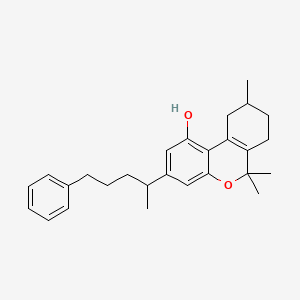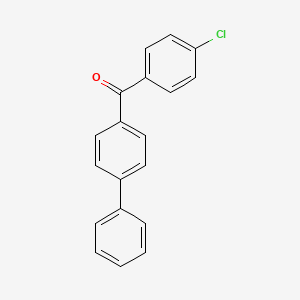![molecular formula C11H20ClNO4 B8742309 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B8742309.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
Vue d'ensemble
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is an organic compound with a complex structure that includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylbutanoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The chloromethyl group can be introduced through a substitution reaction using chloromethyl methyl ether or similar reagents.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Applications De Recherche Scientifique
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is valuable in several scientific research fields:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate: Another Boc-protected amino acid derivative with a similar structure.
Chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: Similar in structure but with a different alkyl chain length.
Uniqueness
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of the chloromethyl group allows for further functionalization, while the Boc group offers protection during complex synthetic sequences.
Propriétés
Formule moléculaire |
C11H20ClNO4 |
|---|---|
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15) |
Clé InChI |
NHUFQUUQDKNIOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
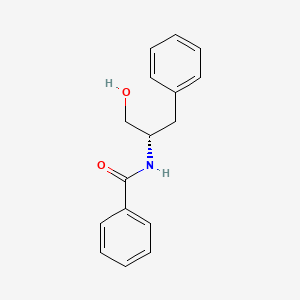
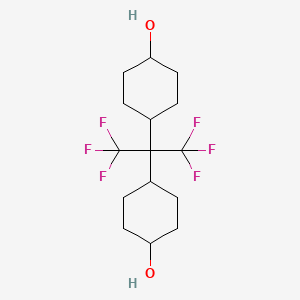
![Furo[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B8742253.png)
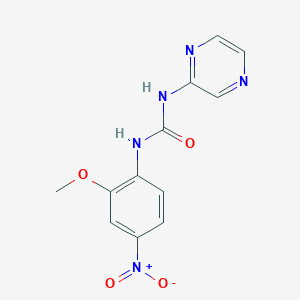
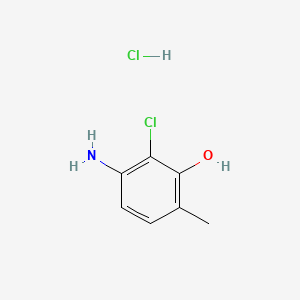
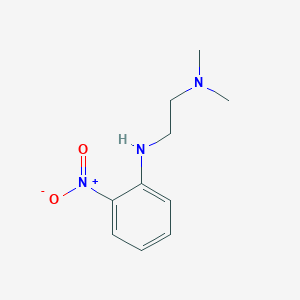
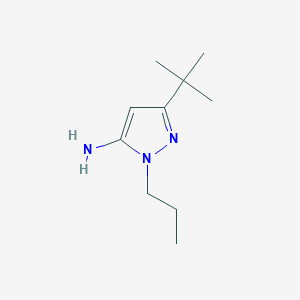
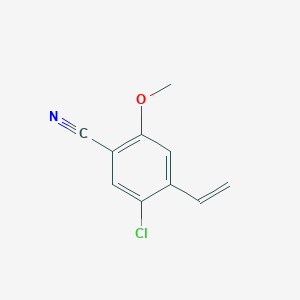
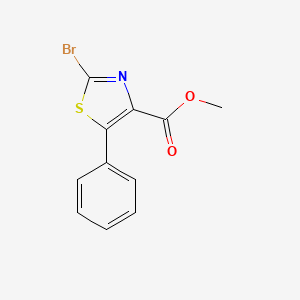
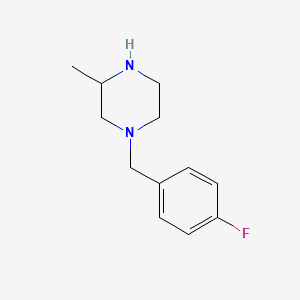

![4-[1,3]Dioxolan-2-yl-2-methoxyphenol](/img/structure/B8742300.png)
